1-Monopalmitin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Identity and Key Properties

The table below summarizes the core chemical and physical properties of 1-Monopalmitin.

| Property | Value / Description |

|---|---|

| Systematic Name | This compound; 1-Palmitoylglycerol; Glyceryl palmitate [1] [2] [3] |

| CAS Registry Number | 542-44-9 [1] [3] |

| Molecular Formula | C19H38O4 [1] [3] |

| Molecular Weight | 330.50 g/mol [1] [3] |

| Appearance | White to Off-White solid [4] [2] |

| Melting Point | 75°C [1] |

| Boiling Point | 451.3°C at 760 mmHg [1] |

| Flash Point | 146.7°C [1] |

| Density | 0.969 g/cm³ [1] |

| Solubility | Insoluble or slightly soluble in H2O; soluble in DMSO, chloroform, methanol, ethanol (often requiring sonication or heating) [4] [2] |

Detailed Experimental Protocols

Anticancer Activity Evaluation (In Vitro)

A 2023 study investigated the anticancer mechanism of this compound against non-small cell lung cancer (NSCLC) cell lines A549 and SPC-A1 [5].

- Cell Culture: A549 and SPC-A1 human NSCLC cells are maintained in RPMI-1640 or DMEM medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂ [5].

- Treatment with this compound: Cells are treated with varying concentrations of this compound for specified durations. To investigate pathway dependency, some cells are pre-treated for 1-2 hours with PI3K/Akt pathway inhibitors (e.g., 20 μM LY294002 or 1 μM Wortmannin) or an autophagy inhibitor (e.g., 10 μM Chloroquine) prior to the addition of this compound [5].

- Cell Proliferation Assay: Cell viability is measured using assays like MTT or CCK-8. After treatment, the reagent is added to each well and incubated for 2-4 hours. The absorbance is measured at 450-570 nm to determine the inhibitory rate of this compound [5].

- Apoptosis Analysis: Apoptosis is detected using an Annexin V-FITC/PI double-staining kit. Treated cells are collected, washed, resuspended in binding buffer, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells is analyzed by flow cytometry within 1 hour [5].

- Cell Cycle Analysis: Treated cells are collected, fixed in cold 70% ethanol overnight, and then treated with RNase A. DNA is stained with PI, and cell cycle distribution is analyzed by flow cytometry [5].

- Western Blot Analysis: Total protein is extracted from treated cells using RIPA lysis buffer. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, blocked with 5% non-fat milk, and incubated with primary antibodies (e.g., against cleaved caspase-3, IAPs, p-Akt, LC3-I/II) overnight at 4°C. After incubation with an HRP-conjugated secondary antibody, protein bands are visualized using an ECL detection system [5].

This experimental workflow for evaluating the anticancer activity of this compound can be visualized as follows:

Experimental workflow for evaluating the anticancer activity of this compound in vitro.

Chemical Synthesis of Monoacylglycerol Derivatives

A 2018 study detailed the synthesis of 1-monomyristin and 2-monopalmitin, which are structurally analogous to this compound [6].

Synthesis of 1-Monomyristin:

- Protection: Glycerol is protected with acetone using p-toluenesulfonic acid (pTSA) as a catalyst to yield 1,2-O-isopropylidene glycerol [6].

- Transesterification: The protected glycerol undergoes a transesterification reaction with ethyl myristate under basic conditions to form isopropylidene glycerol myristate [6].

- Deprotection: The ketal group is removed via hydrolysis using Amberlyst-15, a solid acid catalyst, to yield the final product, 1-monomyristin. The structure is confirmed by FTIR, LC-MS, and ¹H-/¹³C-NMR [6].

Synthesis of 2-Monopalmitin:

- Esterification: Glycerol reacts with palmitic acid under acidic conditions to form tripalmitin [6].

- Enzymatic Hydrolysis: Tripalmitin undergoes selective hydrolysis catalyzed by Thermomyces lanuginosa lipase (TLIM), which specifically cleaves the fatty acids at the sn-1 and sn-3 positions of the glycerol backbone, yielding 2-monopalmitin. The product is purified by Preparative Thin Layer Chromatography (PTLC) and characterized by FTIR, GC-MS, and ¹H-/¹³C-NMR [6].

Biological Mechanisms and Research Data

Proposed Anticancer Mechanism of this compound

Research suggests that this compound induces apoptosis in lung cancer cells primarily through the PI3K/Akt signaling pathway, with autophagy playing a complicating role [5]. The proposed mechanism is illustrated below:

Proposed mechanism of this compound-induced apoptosis in lung cancer cells via the PI3K/Akt pathway.

Key quantitative findings from the study include [5]:

- This compound significantly inhibited proliferation of A549 and SPC-A1 cells.

- It induced G2/M phase cell cycle arrest and caspase-dependent apoptosis.

- The compound suppressed the expression of Inhibitors of Apoptosis Proteins (IAPs).

- The anticancer effect was partially attenuated by PI3K/Akt inhibitors (LY294002, Wortmannin), confirming pathway dependency.

- This compound also induced cytoprotective autophagy. Combining it with the autophagy inhibitor Chloroquine dramatically enhanced its cytotoxic effect.

Bioavailability and Digestion Insights

A study on in vitro digestion provided key insights into the fate of monoacylglycerols, which is directly relevant to the bioavailability of this compound [7].

- Acyl Migration: During digestion, isomerization (acyl migration) of monoacylglycerols can occur, where the sn-2 fatty acid migrates to the sn-1 or sn-3 position. The study estimated the degree of acyl migration was highest for C12:0 (33 mol%), and was generally greater for medium-chained and unsaturated fatty acids than for longer-chained and saturated ones like palmitic acid [7].

- Full Hydrolysis: The formation of free glycerol (up to 10%) during digestion indicates that full hydrolysis of triglycerides can occur, potentially affecting the pool of absorbable monoacylglycerols [7].

Antimicrobial Activity of Structural Analogs

While this compound itself was not the most active compound in one study, research on its close structural analogs reveals important structure-activity relationships [6].

- 1-Monomyristin (C14:0) showed higher antibacterial activity against *S. aureus* and A. actinomycetemcomitans, and higher antifungal activity against *C. albicans* compared to a positive control [6].

- 2-Monopalmitin (C16:0) did not show any antimicrobial activity in the same assay [6].

- This highlights that antibacterial and antifungal activities of monoacylglycerols depend heavily on both the fatty acid chain length and its position (sn-1/3 vs. sn-2) on the glycerol backbone [6].

Other Documented Biological Activities

- P-glycoprotein Inhibition: this compound, identified as a bitter melon extract, has been reported to inhibit P-glycoprotein (P-gp) activity in intestinal Caco-2 cells. This suggests a potential role in improving the oral bioavailability of co-administered drugs that are P-gp substrates [1].

- Natural Source: It is a principle active constituent found in natural plants like Mougeotia nummuloides and Spirulina major, which have been traditionally associated with anticancer properties [5] [2].

References

- 1. - 1 | CAS#:542-44-9 | Chemsrc Monopalmitin [chemsrc.com]

- 2. - 1 | Apoptosis | TargetMol Monopalmitin [targetmol.com]

- 3. Glycerol -palmitate [webbook.nist.gov]

- 4. | 19670-51-0 MONOPALMITIN [chemicalbook.com]

- 5. - 1 promotes lung cancer cells apoptosis through... Monopalmitin [pubmed.ncbi.nlm.nih.gov]

- 6. Monomyristin and Monopalmitin Derivatives: Synthesis and ... [mdpi.com]

- 7. Enzymatic hydrolysis during in vitro digestion of ... [sciencedirect.com]

1-Monopalmitin natural sources bitter melon

Compound Identity & Key Characteristics

The table below summarizes the core identification and physicochemical properties of 1-Monopalmitin.

| Property | Value / Description |

|---|---|

| Common Name | This compound [1] [2] |

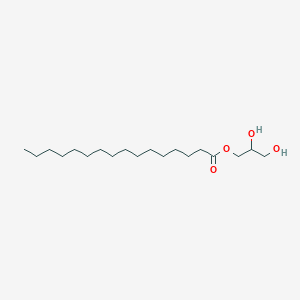

| IUPAC Name | 2,3-dihydroxypropyl hexadecanoate [3] |

| CAS Number | 542-44-9 [1] [3] [2] |

| Molecular Formula | C₁₉H₃₈O₄ [1] [3] [2] |

| Molecular Weight | 330.50 g/mol [1] [3] [2] |

| Related Catalog | Signaling Pathways, Membrane Transporter/Ion Channel, P-glycoprotein [2] |

| Natural Source | Bitter Melon (Momordica charantia) [4] [5] |

| Also Found In | Neolitsea daibuensis, Perilla frutescens, Trichosanthes tricuspidata [3] |

| Biological Role | Plant metabolite, algal metabolite [3] |

Physicochemical & Safety Profile

The following table details the physical characteristics, solubility, and handling information for this compound.

| Property | Value / Description |

|---|---|

| Appearance | White to off-white solid powder [3] |

| Density | 0.969 g/cm³ [1] [2] |

| Melting Point | 75°C [1] [3] [2] |

| Boiling Point | 451.3°C at 760 mmHg [1] [3] [2] |

| Flash Point | 146.7°C [1] [3] [2] |

| LogP | 4.36 [1] [3] [2] |

| Solubility (In Vitro) | ~50 mg/mL in DMSO and Ethanol [3] |

| Solubility (In Vivo) | ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil [3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months [3] |

| Safety Phrases | S22-S24/25 (Do not breathe dust; Avoid contact with skin and eyes) [1] [2] |

| Personal Protective Equipment | Eyeshields, Gloves, type N95 (US) or type P1 (EN143) respirator filter [1] [2] |

Biological Activity & Experimental Evidence

This compound is primarily recognized for its ability to inhibit P-glycoprotein (P-gp), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer therapy and regulates the intestinal absorption of many drugs [5].

- Inhibitory Activity on P-gp: A key study identified this compound from a bitter melon extract as an active compound that increases the intracellular accumulation of P-gp substrates (like rhodamine-123 and daunomycin) in Caco-2 cells, a model for human intestinal epithelium [5].

- Structure-Activity Relationship (SAR): The study further revealed that the P-gp inhibitory effect depends more on the fatty acid chain length in the monoglyceride than on its degree of unsaturation. The monoglyceride structure itself is crucial for this activity [5].

Detailed Experimental Protocol

The following methodology is adapted from the primary research article that identified and characterized this compound as a P-gp inhibitor [5].

1. Cell Culture

- Cell Line: Caco-2 cells (human colonic adenocarcinoma).

- Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Maintenance: Incubate at 37°C in a humidified atmosphere of 5% CO₂. Culture medium should be renewed every other day.

- Experiment Preparation: Seed cells at a density of 1.4 × 10⁵ cells/well in 24-well plates pre-coated with collagen. Use cell monolayers for accumulation experiments after 14 days in culture.

2. Preparation of Bitter Melon Extract & Fractionation

- Initial Extraction: Suspend freeze-dried, powdered bitter melon in deionized and distilled water (DDW). Shake, then centrifuge and filter the supernatant.

- Solid-Phase Extraction: Load the filtrate onto a Sep-Pak Vac tC18 cartridge pre-equilibrated with DDW. Elute the active compounds using a step-wise gradient of increasing acetonitrile concentration (e.g., 80% acetonitrile).

- HPLC Purification: Further purify the active fraction using HPLC with a C4 or ODS column and an acetonitrile/water gradient. Analyze the most active fraction using ¹H-NMR and FAB-MS for structural identification.

3. Accumulation Assay to Measure P-gp Inhibition The core of the protocol is an accumulation assay, which measures the build-up of a fluorescent P-gp substrate inside the cells. If P-gp is active, it pumps the substrate out, leading to low accumulation. If an extract or compound inhibits P-gp, the substrate accumulates inside the cells, showing increased fluorescence or radioactivity.

- Using Rhodamine-123:

- Wash Caco-2 monolayers twice with PBS and equilibrate with an accumulation buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

- Incubate cells with 15 µM rhodamine-123 in the accumulation buffer, with or without the test sample (e.g., bitter melon extract or purified this compound), for 2 hours at 37°C.

- Terminate the incubation, wash the cells with ice-cold PBS, and measure the intracellular fluorescence intensity using a plate reader.

- Using [³H]-Daunomycin:

- Follow a similar procedure, incubating cells with 40 nM [³H]-daunomycin with or without the test sample.

- After incubation and washing, lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

4. Data Analysis

- Compare the accumulation of the fluorescent or radioactive probe in cells treated with the test sample versus untreated control cells.

- A statistically significant increase in accumulation in the treated group indicates inhibition of P-gp efflux activity.

- The study used this method to track inhibitory activity through the purification steps, leading to the identification of this compound [5].

Mechanism of Action Visualization

The following Graphviz diagram illustrates the proposed mechanism by which this compound inhibits P-glycoprotein (P-gp) in intestinal epithelial cells, thereby increasing intracellular drug concentration.

Diagram 1: this compound inhibits P-gp, preventing drug efflux and increasing intracellular concentration.

Research Implications & Conclusion

The identification of this compound as a P-gp inhibitor from a natural dietary source like bitter melon has significant implications for drug development.

- Overcoming Multidrug Resistance: This compound could be used as an adjuvant in cancer chemotherapy to reverse multidrug resistance in tumors [5].

- Modulating Drug Pharmacokinetics: By inhibiting intestinal P-gp, this compound could potentially enhance the oral bioavailability of co-administered drugs that are P-gp substrates [5].

References

- 1. - 1 | CAS#:542-44-9 | Chemsrc Monopalmitin [chemsrc.com]

- 2. CAS No. 542-44-9 | Chemsrc [chemsrc.com]

- 3. - 1 I CAS#: 542-44-9 I Monopalmitin extract I InvivoChem bitter melon [invivochem.com]

- 4. Bitter Melon as a Therapy for Diabetes, Inflammation, and ... [link.springer.com]

- 5. Inhibitory effect of a bitter melon extract on the P- ... [pmc.ncbi.nlm.nih.gov]

1-Monopalmitin Mougeotia nummuloides Spirulina major

1-Monopalmitin: Source & Bioactivity

This compound (Glyceryl palmitate) is a small molecule identified as a major active constituent in the microalgae Mougeotia nummuloides and Spirulina major [1] [2] [3]. Its key documented bioactivity is potential antitumor effects, specifically against lung cancer cells [1] [4].

Quantitative Data & Experimental Findings

The table below summarizes key quantitative data from in vitro studies on this compound:

| Parameter | Details |

|---|---|

| Antiproliferative Activity (IC₅₀) | A549 cells (human lung cancer): 50.12 μg/mL; SPC-A1 cells (human lung cancer): 58.30 μg/mL [4]. |

| Cell Cycle Arrest | Induces G2/M phase arrest in A549 and SPC-A1 cells [1] [4]. |

| Key Protein Changes | Upregulates p21; Downregulates Cyclin D1 [4]. |

| Apoptosis Induction | Activates caspase-dependent apoptosis; promotes Caspase-3 and PARP cleavage; inhibits Inhibitors of Apoptosis Proteins (IAPs) expression [1] [4]. |

| Solubility | Insoluble or slightly soluble in H₂O, Ethanol, and DMSO; requires sonication and/or heating [5] [3]. |

Documented Experimental Methodologies

While full protocols are not available, key methodological elements from the literature are outlined below.

Cell Viability Assay (Proliferation)

Analysis of Cell Cycle

Analysis of Apoptosis

Proposed Mechanism of Action Pathway

The research suggests that this compound promotes lung cancer cell death primarily through the PI3K/Akt pathway. The diagram below illustrates this proposed mechanism.

Proposed anticancer mechanism of this compound via PI3K/Akt pathway.

Research Implications & Future Directions

The evidence suggests this compound is a promising candidate for further investigation [1]. Key findings and implications for future work include:

- Novel Mechanism: The activation of the PI3K/Akt pathway is an unusual mechanism for inducing cell death, as this pathway is often associated with promoting cell survival. This represents a potential novel mechanism of action for an anticancer agent [1].

- Synergistic Potential: this compound induces protective autophagy. Using autophagy inhibitors like Chloroquine in combination with this compound dramatically enhanced cancer cell death, indicating a strong potential for combination therapy [1].

- Selectivity: The compound showed lower toxicity against normal human bronchial epithelial cells (HBE) compared to some cancer cell lines, suggesting a degree of selectivity that is crucial for drug development [4].

- Overcoming Drug Resistance: this compound has also been identified as an inhibitor of P-glycoprotein (P-gp), a protein responsible for pumping chemotherapeutic drugs out of cells, which is a major mechanism of cancer drug resistance. This property could help increase the accumulation and efficacy of other cancer drugs [4].

References

- 1. - 1 promotes lung cancer cells apoptosis through... Monopalmitin [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical constituents and antiproliferative effects of cultured... | AVESİS [avesis.omu.edu.tr]

- 3. - 1 | Apoptosis | TargetMol Monopalmitin [targetmol.com]

- 4. This compound (Glyceryl palmitate) | P-glycoprotein Inhibitor [medchemexpress.com]

- 5. - 1 |TN2554|TargetMol | United States | Manufacturer Monopalmitin [chemicalbook.com]

1-Monopalmitin P-glycoprotein P-gp inhibition

Scientific Evidence for P-gp Inhibition

The inhibitory effect of 1-Monopalmitin on P-gp is demonstrated by the following key experimental findings:

- Source Identification: The initial discovery came from a bioassay-guided fractionation of a bitter melon (Momordica charantia) extract. The fraction with the most potent P-gp inhibitory activity was identified as this compound through ( ^1 \text{H} )-NMR and FAB-MS analysis [1].

- Functional Evidence in Cellular Models: Studies using human colon adenocarcinoma cells (Caco-2), a standard model for intestinal absorption and P-gp activity, showed that this compound significantly increases the cellular accumulation of P-gp probe substrates like rhodamine-123 and (^3)H-daunomycin [1] [2]. This increased accumulation is a direct indicator of impaired P-gp efflux function.

- Structure-Activity Relationship (SAR): Research suggests that the P-gp inhibition depends on the chain length of the fatty acid in the monoglyceride, with the monopalmitin structure (a 16-carbon chain) being effective. The monoglyceride structure itself is reported to be crucial for this activity [1].

Quantitative Data on Inhibitory Effects

The table below summarizes the quantitative data related to the P-gp inhibitory effect of this compound and associated compounds.

| Compound/Extract | Experimental Model | Key Measured Outcome | Reported Effect |

|---|---|---|---|

| Bitter Melon Extract | Caco-2 cells | Accumulation of Rhodamine-123 | Increased accumulation [1] |

| This compound | Caco-2 cells | Accumulation of ( ^3 \text{H} )-daunomycin | Increased accumulation [1] [2] |

| This compound & related compounds | Caco-2 cells | Structure-Activity Relationship | Inhibition depends on fatty acid chain length and requires a monoglyceride structure [1] |

Experimental Protocols for P-gp Inhibition

For researchers looking to validate or explore these findings, here is a summary of the core methodologies based on the cited literature.

Cell-Based P-gp Inhibition Assay (Uptake Method)

This protocol is adapted from the study that identified this compound [1].

- Cell Culture: Use Caco-2 cells. Seed them in multi-well plates (e.g., 24-well format) and culture for about 21-25 days to allow for full differentiation and P-gp expression.

- Pre-incubation: Wash the cell monolayers with a suitable buffer (e.g., HBSS-HEPES, pH 7.4). Pre-incubate the cells with the test compound (e.g., this compound dissolved in DMSO, with final solvent concentration <0.5-1%) for a specified period (e.g., 60 minutes).

- Uptake Phase: Replace the medium with a fresh buffer containing both the test compound and a fluorescent or radiolabeled P-gp substrate (e.g., Rhodamine-123 at 1-5 µM or (^3)H-digoxin at 5 µM). Incubate for a set time (e.g., 1-2 hours) at 37°C.

- Termination and Measurement: After incubation, rapidly remove the substrate solution and wash the cells thoroughly with ice-cold buffer to stop the reaction. Lyse the cells and measure the intracellular concentration of the probe substrate.

- For Rhodamine-123, use a fluorescence plate reader.

- For ( ^3 \text{H} )-digoxin, use liquid scintillation counting (LSC).

- Data Analysis: Compare the cellular accumulation of the probe in the presence of the test compound to a vehicle control. A statistically significant increase in accumulation indicates P-gp inhibition.

Experimental workflow for measuring P-gp inhibition via cellular uptake.

Molecular Mechanism of Action

While the exact molecular mechanism of this compound is not fully detailed in the available literature, recent research on other P-gp inhibitors and general P-gp biology provides a plausible signaling pathway that could be involved.

P-gp expression is regulated by several key signaling pathways. A 2025 study on a P-gp-targeting aptamer showed that its inhibitory effect was linked to the Wnt/β-catenin signaling pathway [3]. The inhibitor downregulated key components of the pathway (Wnt3, Dishevelled, β-catenin) and affected the activity of GSK-3β, leading to reduced P-gp mRNA and protein expression. This represents a transcriptional-level mechanism.

Proposed mechanism: P-gp inhibition via Wnt/β-catenin pathway downregulation.

Research Implications and Future Directions

The discovery of this compound as a P-gp inhibitor, especially from a natural dietary source, opens up several potential research avenues:

- Overcoming Multidrug Resistance (MDR): The primary application is in reversing P-gp-mediated MDR in cancer chemotherapy [4] [5]. Co-administration of this compound could potentially increase the intracellular concentration and efficacy of chemotherapeutic drugs that are P-gp substrates.

- Enhancing Drug Bioavailability: By inhibiting intestinal P-gp, this compound could improve the oral absorption and bioavailability of co-administered drugs that are P-gp substrates [4].

- Synergistic Dual-Targeting Approaches: Modern drug design is exploring dual inhibitors. A relevant concept is the simultaneous inhibition of P-gp and Carbonic Anhydrase XII (CA XII), as the efflux activity of P-gp is influenced by pH, which is modulated by CA XII [5]. Designing hybrid molecules based on the monoglyceride structure could be a promising strategy.

References

- 1. effect of a bitter melon extract on the Inhibitory -glycoprotein activity... P [pubmed.ncbi.nlm.nih.gov]

- 2. - 1 | CAS#:542-44-9 | Chemsrc Monopalmitin [chemsrc.com]

- 3. Aptamer inhibits - P efflux function via the Wnt/β-catenin... glycoprotein [pubmed.ncbi.nlm.nih.gov]

- 4. - P - Wikipedia glycoprotein [en.wikipedia.org]

- 5. Dual P-Glycoprotein and CA XII Inhibitors: A New Strategy ... [mdpi.com]

1-Monopalmitin MRP2 protein expression downregulation

Quantitative Data on 1-Monopalmitin and MRP2

The table below summarizes key experimental findings from a study that investigated the effects of this compound on MRP2 in Caco-2 cell lines [1] [2].

| Experimental Measure | Result with this compound Treatment | Control Result | Positive Control (MK-571) |

|---|---|---|---|

| Cell Viability (24-hour) | Non-cytotoxic at concentrations ≤ 1000 µM [1] [2] | - | - |

| Rhodamine 123 Accumulation | Significant increase [1] [2] | Baseline | Significant increase |

| E₂17βG Efflux Ratio | Significant decrease [1] [2] | Baseline | Significant decrease |

| MRP2 Protein Expression (Western Blot) | 19% decrease (not statistically significant) [1] | Baseline | Not measured |

The data indicates that while this compound effectively inhibits MRP2 function—leading to increased drug accumulation and reduced efflux—this effect is not primarily due to a reduction in the amount of MRP2 protein [1].

Experimental Protocols for Key Assays

Here are the detailed methodologies for the key experiments cited in the studies [1] [2].

Cell Viability Assays (MTS and LDH)

- Purpose: To determine the non-cytotoxic concentration range of monoglycerides for subsequent experiments.

- Cell Line: Caco-2 cells.

- Procedure:

- Plate Caco-2 cells in 96-well plates and allow them to adhere and grow.

- Treat cells with a range of concentrations of this compound for 24 hours.

- MTS Assay: Add MTS reagent to the cells and incubate. Viable cells reduce MTS into a colored formazan product. Measure the absorbance to determine metabolic activity.

- LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. High LDH indicates cytotoxicity.

- Outcome: The highest concentration that did not significantly reduce cell viability or increase LDH release was determined to be 1000 µM for this compound.

Rhodamine 123 Accumulation Study

- Purpose: To assess the functional inhibition of efflux transporters like MRP2.

- Procedure:

- Grow Caco-2 cells to confluence.

- Pre-treat cells with 1000 µM this compound or the positive control inhibitor, 50 µM MK-571.

- Incubate cells with 10 µM Rhodamine 123 (a substrate for efflux transporters) for a set period.

- Wash cells to remove excess dye.

- Measure the intracellular fluorescence of accumulated Rhodamine 123. An increase in fluorescence compared to the control indicates inhibition of efflux activity.

Bidirectional Transport of E₂17βG

- Purpose: To directly evaluate MRP2-mediated efflux transport.

- Procedure:

- Culture Caco-2 cells on permeable filters until they form a differentiated monolayer.

- Pre-treat cells with 1000 µM this compound.

- Add 10 nM Estradiol 17-beta-D-glucuronide (E₂17βG), a specific MRP2 substrate, to either the apical (A) or basolateral (B) side of the monolayer.

- Measure the apparent permeability (Papp) of the substrate in both directions (A-to-B and B-to-A).

- Calculate the Efflux Ratio: (Papp B-to-A) / (Papp A-to-B). A decrease in this ratio indicates inhibition of active efflux transport.

Western Blotting for MRP2 Protein Expression

- Purpose: To determine if changes in MRP2 function are due to changes in protein levels.

- Procedure:

- Treat Caco-2 cells with this compound for 24 hours.

- Lyse cells and extract total protein.

- Separate proteins by size using SDS-PAGE gel electrophoresis.

- Transfer proteins from the gel to a membrane (e.g., PVDF).

- Incubate the membrane with a primary antibody specific for MRP2.

- Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

- Detect the protein band using a chemiluminescence substrate and visualize it.

- Quantify the band intensity relative to a control housekeeping protein (e.g., GAPDH or Actin). The study reported a 19% decrease in intensity for this compound-treated cells, which was not a statistically significant change [1].

Mechanism of Intestinal Lymphatic Drug Transport

The following diagram illustrates how lipid-based excipients like this compound can enhance the absorption of lipophilic drugs, partly by modulating efflux transporters like MRP2 in the intestine [3].

Experimental Workflow for MRP2 Modulation Studies

This diagram outlines the key steps involved in a typical in vitro study to evaluate the effects of a compound like this compound on MRP2 activity and expression [1] [2].

Key Conclusions for Researchers

- Primary Mechanism: The inhibitory effect of this compound on MRP2 is functional rather than transcriptional or translational. The 19% decrease in protein expression was not statistically significant, suggesting other mechanisms are at play [1].

- Potential Mechanisms: The reduction in efflux activity could be due to direct interaction with the transporter, competition for the substrate binding site, or interference with the energy required for efflux (e.g., ATP hydrolysis).

- Research Implications: For drug development, incorporating this compound or similar lipids into formulations can be a viable strategy to enhance the oral bioavailability of co-administered drugs that are MRP2 substrates. The data suggests this can be achieved without long-term changes to protein expression.

References

Comprehensive Technical Guide to 1-Monopalmitin: Biological Activity and Research Applications

Introduction to 1-Monopalmitin

This compound (Glyceryl palmitate, CAS Number 542-44-9) is a monoglyceride with the chemical formula C19H38O4 and a molecular weight of 330.51 g/mol. It consists of a glycerol molecule esterified with palmitic acid (hexadecanoic acid) at the sn-1 position. This structure places it in the broader class of fatty acid derivatives known for their diverse biological activities, ranging from antimicrobial to anticancer properties [1] [2].

The compound occurs naturally in various biological systems and plant extracts, most notably as a component of bitter melon (Momordica charantia) extract, from which it was first isolated as an active compound inhibiting P-glycoprotein activity in intestinal cells [1] [2]. Its presence has also been identified in other natural sources, including the lipophilic fractions of Opuntia ficus-indica (prickly pear) roots, where it contributes to the observed biological activities of these traditional medicinal plants [3].

From a physicochemical perspective, this compound typically presents as a white to off-white solid powder with a melting point of 75°C and a density of 0.969 g/cm³. It exhibits limited water solubility but dissolves well in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1] [2] [4]. These properties are significant considerations for developing formulations for research or potential therapeutic applications.

Biological Activities and Mechanisms of Action

Anticancer Activity

Recent investigations have revealed promising anticancer properties of this compound, particularly against non-small cell lung cancer (NSCLC), which represents approximately 85% of all lung cancer cases [5].

2.1.1 Mechanism of Action in Lung Cancer Cells

This compound exerts its antitumor effects through multiple interconnected mechanisms that collectively induce cell cycle arrest and apoptosis in cancer cells. The compound has been shown to significantly inhibit proliferation in various lung cancer cell lines (A549, SPC-A1, H460, H1299) in a dose-dependent manner, with IC50 values ranging from 50.12 μg/mL to 176.75 μg/mL depending on the specific cell line [4].

Table 1: Antiproliferative Effects of this compound on Lung Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (μg/mL) | Reference |

|---|---|---|---|

| A549 | NSCLC | 50.12 | [4] |

| SPC-A1 | NSCLC | 58.30 | [4] |

| H460 | Lung cancer | 176.75 | [4] |

| H1299 | Lung cancer | 165.53 | [4] |

The compound demonstrates selective cytotoxicity toward cancer cells while exhibiting minimal toxicity to normal human bronchial epithelial cells (HBE), with an IC50 of 161.34 μg/mL, suggesting a favorable therapeutic window [4].

At the molecular level, this compound induces G2/M cell cycle arrest by modulating key cell cycle regulators. Treatment with 50 μg/mL of the compound for 20 hours resulted in upregulation of p21 protein expression and downregulation of Cyclin D1, creating a molecular environment that prevents cell cycle progression [4]. Furthermore, the compound promotes caspase-dependent apoptosis through activation of Caspase-3 and PARP cleavage while simultaneously inhibiting the expression of inhibitor of apoptosis proteins (IAPs) [5] [4].

The following diagram illustrates the primary molecular mechanisms through which this compound exerts its anticancer effects:

Molecular Mechanisms of this compound's Anticancer Activity

2.1.2 Role of PI3K/Akt Pathway

A pivotal finding in understanding this compound's mechanism of action is its interaction with the PI3K/Akt signaling pathway. Research demonstrates that the compound activates this pathway, and suppression of PI3K/Akt activity using specific inhibitors (LY294002 and Wortmannin) partially attenuates this compound-mediated anticancer effects [5]. This indicates that the antitumor activity is, at least partially, dependent on PI3K/Akt pathway activation.

Interestingly, this compound also induces protective autophagy in cancer cells, as evidenced by LC3-II accumulation and p62 degradation. When autophagy is inhibited using chloroquine, the cytotoxicity of this compound is dramatically enhanced, suggesting that the autophagy serves as a protective mechanism for cancer cells attempting to survive the compound's pro-apoptotic effects [5]. This combination approach with autophagy inhibitors represents a potential strategy to enhance the compound's therapeutic efficacy.

P-glycoprotein Inhibition

This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp), a 170 kDa membrane protein belonging to the ATP-binding cassette (ABC) transporter superfamily [1] [2]. In normal tissues, P-gp functions as an ATP-dependent efflux pump that excretes hydrophobic xenobiotic compounds, playing an important role in protecting cells from xenobiotics [2].

The P-gp inhibitory activity of this compound was discovered through investigation of bitter melon extracts, where it was identified as the primary active compound responsible for increasing rhodamine-123 accumulation in human intestinal epithelial Caco-2 cells [2]. Follow-up studies confirmed that this compound increases the cellular accumulation of P-gp substrates including rhodamine-123 and daunorubicin in a dose-dependent manner (0.1-300 μM) without exhibiting cytotoxicity [4].

This inhibition of P-gp activity has significant implications for drug bioavailability, as P-gp is a major determinant of drug absorption and disposition. By inhibiting intestinal P-gp, this compound could potentially enhance the oral bioavailability of co-administered drugs that are P-gp substrates [2].

Antimicrobial Activity

Monoglycerides as a chemical class have demonstrated significant antimicrobial properties, though the activity of specific compounds depends on structural characteristics including carbon chain length and esterification position [6] [7].

Table 2: Antibacterial and Antifungal Activity of Monoglyceride Derivatives

| Compound | Microorganism | Activity Level | Reference |

|---|---|---|---|

| 1-Monomyristin | Staphylococcus aureus | High activity | [6] |

| 1-Monomyristin | Aggregatibacter actinomycetemcomitans | High activity | [6] |

| 1-Monomyristin | Candida albicans | High activity | [6] |

| 2-Monomyristin | Escherichia coli | High activity | [6] |

| 2-Monopalmitin | Various tested microbes | No activity | [6] |

While this compound specifically was not tested in this study, the structure-activity relationships revealed that monoglycerides with shorter chain lengths (myristin vs. palmitin) and specific esterification positions (sn-1 vs. sn-2) exhibit enhanced antimicrobial efficacy [6]. Quantitative structure-activity relationship (QSAR) studies have confirmed that monoglycerides represent the most potent class of fatty acid derivatives against pathogens like Staphylococcus aureus, with antimicrobial activity strongly influenced by carbon chain length [7].

The antimicrobial potential of monopalmitin derivatives is further supported by their presence in bioactive plant extracts. Lipophilic extracts of Opuntia ficus-indica roots containing monopalmitin derivatives demonstrated significant antibacterial activity against both Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative strains including Pseudomonas aeruginosa [3].

Experimental Protocols and Methodologies

In Vitro Anticancer Activity Assessment

3.1.1 Cell Viability Assay (MTT/XTT Assay)

Purpose: To evaluate the antiproliferative effects of this compound on cancer cell lines and determine IC50 values.

Procedure:

- Cell Culture: Maintain human cancer cell lines (e.g., A549, SPC-A1, H460, H1299) and normal control cells (e.g., HBE) in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere [4].

- Compound Treatment: Prepare this compound stock solution in DMSO (50 mg/mL) and further dilute in cell culture medium to working concentrations (0-200 μg/mL). Plate cells in 96-well plates at a density of 5×10³ cells/well and incubate for 24 hours before treatment [4].

- Viability Assessment: After 48 hours of incubation with the compound, add MTT reagent (0.5 mg/mL) and incubate for 4 hours at 37°C. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader [4].

- Data Analysis: Calculate cell viability as percentage of control and determine IC50 values using nonlinear regression analysis (GraphPad Prism or similar software).

3.1.2 Apoptosis Analysis (Flow Cytometry)

Purpose: To quantify this compound-induced apoptosis and distinguish between early/late apoptotic and necrotic cell populations.

Procedure:

- Cell Treatment: Harvest A549 and SPC-A1 cells after treatment with this compound (12.5-50 μg/mL) for 48 hours [4].

- Staining: Wash cells with cold PBS and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer's instructions (e.g., using Annexin V-FITC Apoptosis Detection Kit) [4].

- Analysis: Analyze stained cells using flow cytometry within 1 hour. Use untreated cells as negative control and cells treated with known apoptosis inducers as positive controls.

3.1.3 Western Blot Analysis

Purpose: To examine molecular mechanisms of this compound action, including apoptosis, autophagy, and pathway activation.

Procedure:

- Protein Extraction: Lyse cells after this compound treatment (e.g., 50 μg/mL for 8-20 hours depending on target) in RIPA buffer containing protease and phosphatase inhibitors [4].

- Electrophoresis and Transfer: Separate proteins by SDS-PAGE (30-50 μg per lane) and transfer to PVDF membranes [4].

- Immunoblotting: Block membranes with 5% non-fat milk, then incubate with primary antibodies against target proteins (p21, Cyclin D1, cleaved Caspase-3, cleaved PARP, LC3, p62, IAPs, Akt, p-Akt) overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies [4].

- Detection: Visualize protein bands using enhanced chemiluminescence substrate and imaging system. Normalize target protein expression to housekeeping controls (β-actin or GAPDH).

P-glycoprotein Inhibition Assay

Purpose: To evaluate the effect of this compound on P-gp function in intestinal epithelial cells.

Procedure:

- Cell Culture: Maintain Caco-2 cells in DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in 5% CO2 atmosphere [2] [4].

- Accumulation Assay: Seed cells in 24-well plates and culture for 14-21 days to allow differentiation. Wash differentiated monolayers with HBSS and preincubate with this compound (0.1-300 μM) for 30 minutes [4].

- Substrate Uptake: Add P-gp substrates (rhodamine-123 or daunorubicin) and incubate for 2 hours at 37°C. Terminate reaction by ice-cold HBSS washing [4].

- Quantification: Lyse cells with 1% Triton X-100 and measure fluorescence of accumulated substrate (rhodamine-123: excitation 485 nm, emission 535 nm; daunorubicin: excitation 488 nm, emission 575 nm) [4].

- Data Analysis: Express results as percentage of accumulation in control cells and calculate dose-response relationships.

Synthesis and Production Methods

Chemoenzymatic Solvent-Free Synthesis

An environmentally friendly method for this compound synthesis has been developed using a two-step, solvent-free chemoenzymatic approach [8]:

Step 1: Enzymatic Esterification

- Palmitic acid is esterified with solketal (4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane) using Novozym 435 (immobilized Candida antarctica lipase B) as catalyst.

- The reaction can be performed using either conventional heating or microwave irradiation. Microwave-assisted synthesis achieves comparable yields (52% yield of 1,2-acetonide-3-palmitoyl glycerol) in just 2 hours compared to 24 hours required for conventional methods [8].

Step 2: Hydrolysis of Intermediate

- The intermediate (1,2-acetonide-3-palmitoyl glycerol) is cleaved to yield this compound using a cation-exchange resin (e.g., Amberlite IR120) with water or aliphatic alcohols as hydrolytic reagents under solvent-free conditions [8].

- The hydrolysis is accomplished in 15 minutes at 85°C, with the highest yields (86.1%) obtained using 1-pentanol as hydrolytic reagent [8].

The following diagram illustrates this synthetic pathway:

Chemoenzymatic Synthesis Pathway for this compound

Alternative Synthetic Approaches

Traditional chemical synthesis of this compound involves:

- Protection of glycerol with acetone to form 1,2-O-isopropylidene glycerol using p-toluenesulfonic acid as acid catalyst [6].

- Transesterification with ethyl palmitate under basic conditions to form isopropylidene glycerol palmitate [6].

- Deprotection using Amberlyst-15 as a heterogeneous catalyst to yield this compound [6].

For production of the regioisomer 2-monopalmitin:

- Esterification of glycerol with palmitic acid under acidic conditions to form tripalmitin [6].

- Selective enzymatic hydrolysis of tripalmitin using Thermomyces lanuginosa lipase (TLIM) as catalyst to yield 2-monopalmitin [6].

Research Applications and Future Perspectives

Potential Therapeutic Applications

Based on its demonstrated biological activities, this compound presents several promising therapeutic applications:

Cancer Adjuvant Therapy: The dual ability of this compound to induce apoptosis in cancer cells while inhibiting P-glycoprotein suggests potential application in combination chemotherapy regimens. By simultaneously triggering cancer cell death and inhibiting drug efflux transporters, it could enhance the efficacy of conventional chemotherapeutic agents [5] [2] [4].

Bioavailability Enhancement: The P-gp inhibitory activity positions this compound as a potential bioavailability enhancer for co-administered drugs that are P-gp substrates. This could lead to improved oral absorption and reduced interindividual variability in drug response [2] [4].

Antimicrobial Formulations: While direct evidence for this compound's antimicrobial efficacy is limited, the demonstrated activity of structurally similar monoglycerides suggests potential application in antimicrobial formulations, particularly against Gram-positive pathogens including MRSA [6] [3] [7].

Future Research Directions

Several promising research directions merit further investigation:

Combination Therapy Optimization: Systematic evaluation of this compound in combination with established chemotherapeutic agents, particularly those affected by P-gp-mediated resistance, could identify synergistic combinations for specific cancer types [5] [4].

Delivery System Development: The lipophilic nature of this compound presents formulation challenges that could be addressed through advanced delivery systems such as lipid nanoparticles, nanoemulsions, or polymeric micelles to improve bioavailability and targeting efficiency [4].

In Vivo Validation: Most current evidence derives from in vitro studies. Comprehensive in vivo studies using appropriate animal models are essential to validate efficacy, determine pharmacokinetic parameters, and establish safety profiles [5] [4].

Structure-Activity Relationship Expansion: Further exploration of structurally related compounds could identify analogs with enhanced potency, selectivity, or improved pharmaceutical properties [6] [7].

Conclusion

References

- 1. - 1 | CAS#:542-44-9 | Chemsrc Monopalmitin [chemsrc.com]

- 2. - 1 | CAS:542-44-9 | Miscellaneous | Manufacturer BioCrick Monopalmitin [biocrick.com]

- 3. Lipophilic Compounds and Antibacterial Activity of Opuntia ... [mdpi.com]

- 4. This compound (Glyceryl palmitate) | P-glycoprotein Inhibitor [medchemexpress.com]

- 5. This compound promotes lung cancer cells apoptosis ... [pubmed.ncbi.nlm.nih.gov]

- 6. Monomyristin and Monopalmitin Derivatives: Synthesis and ... [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative structure-activity relationships of antimicrobial ... [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) Chemoenzymatic solvent-free synthesis of 1 - monopalmitin ... [academia.edu]

1-Monopalmitin apoptosis mechanism cancer cells

Summary of Experimental Data on 1-Monopalmitin

| Assay Type | Cell Lines Used | Key Findings & Quantitative Results | Experimental Context |

|---|

| Cytotoxicity (Cell Viability) | A549, SPC-A1, H460, H1299, HBE [1] [2] | • IC50 (A549): ~50.12 μg/mL • IC50 (SPC-A1): ~58.30 μg/mL • Higher IC50 in H460, H1299, and normal HBE cells (>160 μg/mL) | Treatment for 48 hours; demonstrates selective toxicity against specific cancer cell lines [1] [2]. | | Apoptosis Assay | A549, SPC-A1 [1] | • Dose-dependent increase in apoptosis. • Activation of Caspase-3. • Cleavage of PARP protein. • Suppression of IAPs (Inhibitor of Apoptosis Proteins). | Treatment for 48 hours; indicates activation of the caspase-dependent apoptosis pathway [1]. | | Cell Cycle Analysis | A549, SPC-A1 [1] [3] | Induction of G2/M phase arrest. | Treatment for 20 hours; suggests inhibition of cell cycle progression [1] [3]. | | Autophagy Assay | A549, SPC-A1 [1] | • Accumulation of LC3-II protein. • Degradation of p62 protein. • Enhanced cytotoxicity when combined with autophagy inhibitor (Chloroquine). | Treatment for 8 hours; indicates induction of protective autophagy, which can be exploited therapeutically [1]. | | P-gp Inhibition Assay | Caco-2 (intestinal cells) [2] | Increased accumulation of Rhodamine-123 and Daunorubicin in a dose-dependent manner (0.1-300 μM). | Treatment for 2 hours; suggests potential to overcome multidrug resistance by inhibiting P-glycoprotein [2]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key experimental methodologies cited in the literature.

Cell Viability and Cytotoxicity (MTT Assay)

- Objective: To determine the compound's ability to inhibit cell proliferation and its half-maximal inhibitory concentration (IC50).

- Procedure:

- Seed cells (e.g., A549, SPC-A1) in a 96-well plate at a density of ~1×10⁴ cells per well.

- Allow cells to adhere and reach ~80% confluency.

- Treat cells with a range of this compound concentrations (e.g., 0-200 μg/mL) for 48 hours.

- Add MTT reagent to each well and incubate to allow formazan crystal formation by metabolically active cells.

- Dissolve the crystals and measure the absorbance at 595 nm using a multi-plate reader.

- Calculate the percentage of cell viability and determine the IC50 value using a statistical model like Hill's equation [1] [4].

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

- Objective: To quantify the percentage of cells undergoing early and late apoptosis.

- Procedure:

- Treat cells (e.g., in a 6-well plate) with the desired concentration of this compound for 24-48 hours.

- Harvest cells using trypsin, wash with cold phosphate-buffered saline (PBS), and resuspend in a binding buffer.

- Stain the cell suspension with Fluorescein Isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI).

- Incubate the mixture for 15 minutes at 25°C in the dark.

- Analyze the cells using a flow cytometer (e.g., FACSCalibur). Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic cells are Annexin V+/PI+ [1] [4].

Analysis of Apoptotic Proteins (Western Blotting)

- Objective: To detect changes in the expression levels of key apoptosis-related proteins.

- Procedure:

- After treatment, lyse cells using a RIPA buffer to extract total protein.

- Separate the proteins by molecular weight using SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

- Block the membrane to prevent non-specific antibody binding.

- Incubate the membrane with specific primary antibodies (e.g., against cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins, or IAPs).

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Visualize the protein bands using a chemiluminescence detection system [1] [4].

Mechanism of Action: Signaling Pathways

The anticancer activity of this compound is mediated through its interaction with specific cellular signaling pathways, culminating in apoptosis. The following diagram synthesizes the key mechanistic findings from the research.

The diagram above illustrates the multi-faceted mechanism by which this compound targets cancer cells. A pivotal study confirmed that its pro-apoptotic effect is dependent on the PI3K/Akt pathway. When this pathway was inhibited using LY294002 or Wortmannin, the anticancer activity of this compound was significantly reduced [1]. The activation of this pathway leads to the suppression of IAPs, which subsequently derepresses and activates the caspase cascade, the executioners of apoptosis [1] [5]. Simultaneously, this compound induces protective autophagy, an adaptive survival response. This is evidenced by the increased cytotoxicity when it is co-administered with the autophagy inhibitor Chloroquine [1]. Furthermore, its role as a P-glycoprotein inhibitor suggests a promising adjunctive role in overcoming multidrug resistance in cancer therapy [2].

Research Implications and Future Directions

The evidence positions this compound as a compelling candidate for further investigation. Its ability to selectively target cancer cells while exhibiting low toxicity to normal cells is a key advantage [1]. The dual mechanism of inducing apoptosis while inhibiting drug-efflux pumps suggests potential for combination therapies, particularly in resistant cancers [2].

Future research should focus on:

- In vivo validation of these mechanisms using animal models.

- Exploring its synergistic effects with standard chemotherapeutics and targeted agents.

- Further elucidating the precise molecular target(s) on the PI3K/Akt pathway that this compound engages.

References

- 1. - 1 promotes lung Monopalmitin through... cancer cells apoptosis [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Glyceryl palmitate) | P-glycoprotein Inhibitor [medchemexpress.com]

- 3. - 1 | Monopalmitin | TargetMol Apoptosis [targetmol.com]

- 4. Effect of PGV- 1 on Apoptosis via Mitotic Arrest and Senescence in... [turkjps.org]

- 5. and Apoptosis | Abcam cancer signaling pathway [abcam.com]

Application Notes and Protocols: Enzymatic Synthesis of 1-Monopalmitin using Novozym 435

Introduction

1-Monopalmitin, a monoacylglycerol (MAG), is a valuable compound in the pharmaceutical, food, and cosmetic industries. It serves as an emulsifier, a biomarker for type 2 diabetes mellitus, and a precursor for synthesizing structured lipids and non-ionic surfactant vesicles for vaccines [1] [2]. Traditional chemical synthesis of this compound often requires high temperatures, leading to undesirable by-products and requiring complex purification steps. Enzymatic synthesis using immobilized lipases, such as Novozym 435, offers a greener and more selective alternative. Novozym 435 is a commercial preparation of Candida antarctica Lipase B (CALB) immobilized on a macroporous acrylic resin, known for its high activity, stability, and reusability in non-aqueous media [3]. This document details optimized protocols for the efficient and selective synthesis of this compound.

Synthetic Strategies and Mechanisms

Novozym 435 catalyzes the formation of this compound through two primary routes: direct esterification of glycerol with palmitic acid, and transesterification using other acyl donors. CALB, the core enzyme in Novozym 435, follows a ping-pong bi-bi mechanism in esterification reactions, often exhibiting inhibition by one or both substrates [4]. A significant challenge in MAG synthesis is acyl migration, where the fatty acid spontaneously migrates from the desired sn-1(3) position to the sn-2 position, forming the more thermodynamically stable 2-monoacylglycerol. The equilibrium ratio of 1-MAG to 2-MAG can reach 9:1 [5]. This undesired isomerization can be minimized by using solvent-free systems or tert-butanol as a solvent, which improves reactant miscibility and suppresses acyl migration [6].

The following workflow outlines the two main chemoenzymatic pathways for synthesizing this compound:

Detailed Experimental Protocols

Protocol 1: Direct Esterification in tert-Butanol

This method is highly selective for producing this compound with high purity [6].

- Objective: To synthesize this compound via direct esterification of glycerol with palmitic acid in tert-butanol.

- Materials:

- Novozym 435 (Lipozyme 435)

- Glycerol (anhydrous)

- Palmitic acid (or Triple Pressed Stearic Acid, which contains palmitic acid)

- tert-Butanol (anhydrous)

- Molecular sieves (4 Å)

- Procedure:

- Reaction Setup: In a sealed reactor, combine glycerol and palmitic acid at a 6:1 molar ratio.

- Add Solvent: Add tert-butanol (350% w/w relative to the total mass of substrates).

- Add Catalyst: Add Novozym 435 (8% w/w relative to the total mass of substrates).

- Dehydration: Add molecular sieves (e.g., 5-10% w/w) to control water activity and shift the equilibrium towards esterification.

- Reaction: Incubate the mixture at 60-65 °C with constant agitation (e.g., 240 rpm) for 2-4 hours.

- Termination & Analysis: Separate the biocatalyst by filtration. The conversion and this compound yield can be analyzed by GC, TLC, or HPLC. Monitor the reaction to minimize acyl migration.

- Purification: The product can be purified by repeated crystallization or solvent extraction [7] [6].

Protocol 2: Solvent-Free Transesterification with Vinyl Palmitate

This method avoids solvents and uses vinyl palmitate, a highly reactive acyl donor, as the reaction product vinyl alcohol tautomerizes to acetaldehyde, driving the reaction to completion [7].

- Objective: To synthesize this compound via transesterification of glycerol with vinyl palmitate without a solvent.

- Materials:

- Novozym 435

- Glycerol (anhydrous)

- Vinyl palmitate

- Procedure:

- Reaction Setup: Combine glycerol and vinyl palmitate in a 1:1 molar ratio in a reactor.

- Add Catalyst: Add Novozym 435 (typically 10% w/w of substrates).

- Reaction: Incubate the mixture at 40-50 °C with constant agitation for 4-8 hours.

- Termination & Purification: Filter to remove the enzyme. The crude product contains this compound, which can be purified by repeated crystallization to obtain a pure product [7].

Protocol 3: Two-Step Chemoenzymatic Synthesis via Solketal

This route protects the hydroxyl groups of glycerol to prevent di- and tri-glyceride formation, ensuring high regioselectivity for this compound [8] [7].

- Objective: To synthesize this compound using a protected glycerol intermediate (solketal) to prevent acyl migration and enhance regioselectivity.

- Materials:

- Novozym 435

- Solketal (1,2-isopropylidene glycerol)

- Palmitic acid

- Cation-exchange resin (e.g., Amberlyst-15)

- 1-Pentanol (or methanol)

- Procedure:

- Step 1 - Enzymatic Esterification:

- React solketal and palmitic acid in a 1:1 molar ratio under solvent-free conditions.

- Use Novozym 435 as a catalyst (5-10% w/w).

- Perform the reaction at 60 °C with agitation for several hours. Both conventional heating and microwave irradiation give similar yields [8].

- The product is 1,2-acetonide-3-palmitoyl glycerol.

- Step 2 - Acidic Deprotection:

- Cleave the acetal protecting group of the intermediate using a cation-exchange resin (e.g., Amberlyst-15) in the presence of a hydrolytic reagent.

- The reaction is performed in a solvent-free condition with 1-pentanol (or methanol) at 85 °C for 15 minutes [8].

- This step yields the final product, this compound.

- Step 1 - Enzymatic Esterification:

Data Summary and Optimization

Table 1: Summary of Optimized Conditions for this compound Synthesis

| Method | Molar Ratio (Glycerol/PA) | Solvent | Enzyme Loading | Temperature (°C) | Time (h) | Reported Yield | Key Advantages |

|---|---|---|---|---|---|---|---|

| Direct Esterification [6] | 6:1 | tert-Butanol (350% w/w) | 8% w/w | 60-65 | 2-4 | >88% (MAG) | High selectivity for MAG, simple setup |

| Transesterification [7] | 1:1 (Glycerol/Vinyl Palmitate) | Solvent-free | 10% w/w | 40-50 | 4-8 | High (Pure after crystallization) | No solvent, driven equilibrium |

| Two-Step Chemoenzymatic [8] | 1:1 (Solketal/PA) | Solvent-free (Step 1) | 5-10% w/w | 60 (Step 1) 85 (Step 2) | ~3 (Total) | High (Depends on resin batch) | Excellent regiocontrol, minimizes acyl migration |

PA: Palmitic Acid

Optimization studies using Response Surface Methodology (RSM) have confirmed that factors such as temperature, enzyme loading, and substrate molar ratio significantly impact the conversion yield and selectivity [4] [9]. Furthermore, the nature of the reaction medium is critical. Polar solvents like tert-butanol not only improve substrate miscibility but also effectively suppress acyl migration, thereby maintaining a high yield of the desired this compound [5] [6].

Biocatalyst Handling and Stability

Novozym 435 is known for its robust performance but requires careful handling:

- Reusability: Under optimal conditions, Novozym 435 can be reused for multiple batches. For instance, it retained 87% of its initial activity after seven batches in the synthesis of solketal palmitate, a precursor to this compound [1].

- Deactivation Factors: A primary cause of deactivation is enzyme desorption from the hydrophobic support, especially in the presence of hydrophilic solvents (e.g., methanol, ethanol) or substrates (e.g., glycerol) [3].

- Recommendations:

- Pre-equilibrate the enzyme and substrates to the desired water activity (a~w~) to maintain enzyme flexibility and stability [5].

- Avoid prolonged exposure to temperatures above 60 °C to prevent thermal denaturation.

- After each use, wash the enzyme with a dry organic solvent (e.g., tert-butanol) to remove adsorbed reactants and products before reuse.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

|---|---|---|

| Low Yield | Low enzyme activity, incorrect molar ratio, equilibrium limitation | Check enzyme storage and activity. Optimize substrate ratio using RSM. Use molecular sieves to remove water. |

| High Di/Tri-Glyceride Content | Excessive reaction time, high temperature, incorrect glycerol ratio | Shorten reaction time, lower temperature, increase glycerol ratio to shift kinetics towards MAG. |

| Rapid Biocatalyst Deactivation | Enzyme desorption, solvent denaturation, poisoning by impurities | Use hydrophobic solvents, ensure substrates are pure, avoid sharp agitation that can cause mechanical damage [3]. |

| Acyl Migration (Formation of 2-MAG) | Polar solvents, high temperature, prolonged reaction time | Use tert-butanol, lower reaction temperature, minimize reaction time, and purify the product immediately after reaction [5]. |

Conclusion

The enzymatic synthesis of this compound using Novozym 435 provides a superior green and efficient alternative to conventional chemical methods. The protocols outlined herein—direct esterification in tert-butanol, solvent-free transesterification, and the two-step chemoenzymatic approach—offer flexible and scalable options for researchers. Success hinges on careful control of reaction parameters, particularly solvent selection, water activity, and temperature, to maximize yield and purity while minimizing undesirable acyl migration. Novozym 435 proves to be a robust and reusable biocatalyst, making these processes economically attractive for laboratory and industrial-scale production.

References

- 1. Sustainable Enzymatic Synthesis of a Solketal Ester ... [mdpi.com]

- 2. Enzymatic Synthesis of Human Milk Fat Substitute [pmc.ncbi.nlm.nih.gov]

- 3. : the “perfect” lipase immobilized biocatalyst? - Catalysis... Novozym 435 [pubs.rsc.org]

- 4. Condition optimization and kinetic evaluation of Novozym ... [sciencedirect.com]

- 5. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis [pmc.ncbi.nlm.nih.gov]

- 6. Highly selective synthesis of glyceryl monostearate via ... [sciencedirect.com]

- 7. Improved Synthesis of Monopalmitin on a Large Scale by Two... [link.springer.com]

- 8. Chemoenzymatic solvent-free synthesis of 1 - monopalmitin using... [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of alcohol structure on the optimum condition for ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Solvent-Free Chemoenzymatic Synthesis of 1-Monopalmitin

Introduction

The synthesis of 1-monopalmitin (glyceryl palmitate), a monoglyceride with significant pharmaceutical and food industry applications, has traditionally faced challenges including low selectivity, extensive purification requirements, and environmental concerns associated with organic solvent use. This application note addresses these challenges by detailing a novel solvent-free chemoenzymatic approach that combines the selectivity of enzymatic catalysis with the efficiency of microwave irradiation and solvent-free conditions. The methodology described herein represents a sustainable synthetic alternative that aligns with green chemistry principles while maintaining high efficiency and yield.

This compound exhibits notable biological activities relevant to drug development, functioning as an activator of the PI3K/Akt pathway and an inhibitor of P-glycoprotein (P-gp), which can increase drug accumulation in intestinal Caco-2 cells by inhibiting P-gp activity [1]. Additionally, it demonstrates concentration-dependent anti-proliferative effects against various cancer cell lines (IC₅₀ = 50-58 μg/mL for lung cancer cells) while showing minimal toxicity to normal cells, further highlighting its therapeutic potential [1]. These diverse biological activities make efficient synthesis methods for this compound particularly valuable for pharmaceutical research and development.

Synthesis Methodology

Overall Reaction Scheme

The solvent-free chemoenzymatic synthesis of this compound comprises two sequential steps that efficiently convert starting materials to the final product with high yield and minimal waste generation [2] [3].

Diagram 1: Two-step solvent-free chemoenzymatic synthesis pathway for this compound production

Process Comparison and Optimization

Table 1: Comparative Analysis of Step 1 Esterification Methods

| Parameter | Microwave Irradiation | Conventional Heating |

|---|---|---|

| Reaction Time | 2 hours | 24 hours |

| Yield | 52% | Similar to microwave |

| Energy Consumption | Lower | Higher |

| Reaction Conditions | Solvent-free, Novozym 435 | Solvent-free, Novozym 435 |

| Key Advantage | Rapid reaction kinetics | No specialized equipment needed |

Table 2: Step 2 Hydrolysis Optimization Parameters

| Parameter | Optimal Condition | Alternative Conditions | Impact on Yield |

|---|---|---|---|

| Hydrolytic Reagent | 1-Pentanol | Water, other aliphatic alcohols | Highest yield with 1-pentanol |

| Temperature | 85°C | 70-90°C range tested | Decreased yield at lower temperatures |

| Time | 15 minutes | 10-30 minutes range tested | Nearly complete reaction in 15 minutes |

| Catalyst | Amberlite IR120b1 | Other cation-exchange resins | Significant batch-dependent variation |

| Maximum Yield | 86.1% | 40-85% range observed | Dependent on resin batch and hydrolytic reagent |

The chemoenzymatic approach presents significant advantages over conventional chemical synthesis methods. The enzymatic selectivity of Novozym 435 (from Candida antarctica) enables precise catalysis under mild conditions, while the solvent-free environment reduces waste generation and eliminates the need for solvent removal and recovery operations [2]. The microwave irradiation significantly accelerates the reaction rate in the first esterification step, reducing processing time from 24 hours to just 2 hours while maintaining comparable yields [2] [3]. This combination of technologies represents a sustainable and efficient synthesis approach that aligns with green chemistry principles.

Experimental Protocols

Step 1: Esterification of Palmitic Acid with Solketal

3.1.1 Materials and Equipment

- Palmitic acid (high purity, >98%)

- Solketal (4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane)

- Novozym 435 (immobilized lipase B from Candida antarctica)

- Microwave reactor with temperature control

- Conventional heating system (optional, for comparison)

- Analytical equipment: TLC plates, GC-MS system

3.1.2 Procedure

Reaction Mixture Preparation: In a suitable microwave reaction vessel, combine palmitic acid (10 mmol, 2.56 g) with solketal (12 mmol, 1.58 g) using a 1:1.2 molar ratio. Add Novozym 435 (5% w/w relative to total substrate mass) to the mixture [2] [3].

Microwave-Assisted Esterification:

- Place the reaction vessel in the microwave reactor

- Set temperature to 60°C and power to 100W

- Irradiate the mixture with continuous stirring for 2 hours

- Monitor reaction progress by TLC (hexane:ethyl acetate, 7:3) or GC-MS

Conventional Heating Method (Alternative):

- Heat the reaction mixture at 60°C in an oil bath with continuous stirring

- Maintain reaction for 24 hours

- Monitor reaction progress periodically

Workup: After completion, filter the reaction mixture to recover Novozym 435 for potential reuse. The intermediate product, 1,2-acetonide-3-palmitoyl glycerol, can be used directly in the next step without further purification [2].

Step 2: Hydrolysis to this compound

3.2.1 Materials and Equipment

- 1,2-Acetonide-3-palmitoyl glycerol (from Step 1)

- Cation-exchange resin (Amberlite IR120 series, preferably batch b1)

- 1-Pentanol (anhydrous)

- Heating mantle with temperature control

- Vacuum filtration setup

- Rotary evaporator

3.2.2 Procedure

Reaction Setup: Combine the 1,2-acetonide-3-palmitoyl glycerol (5 mmol) with 1-pentanol (10 mL) in a round-bottom flask. Add cation-exchange resin (20% w/w relative to intermediate) as catalyst [2] [3].

Hydrolysis Reaction:

- Heat the mixture to 85°C with continuous stirring

- Maintain temperature for 15 minutes

- Monitor reaction completion by TLC

Workup and Purification:

- Cool the reaction mixture to room temperature

- Filter to remove the cation-exchange resin

- Remove 1-pentanol by rotary evaporation under reduced pressure

- Purify the crude product by recrystallization from appropriate solvent if necessary

Product Characterization:

- Analyze the final product by GC-MS, NMR

- Determine purity by HPLC (>99% achievable)

- Confirm identity by comparison with authentic standard [4]

Diagram 2: Experimental workflow for solvent-free chemoenzymatic synthesis of this compound

Application Notes

Critical Parameter Optimization

Successful implementation of this synthetic methodology requires careful attention to several critical parameters:

Enzyme Selection: Novozym 435 demonstrates excellent thermal stability and catalytic efficiency under solvent-free conditions. The immobilized form allows for easy recovery and reuse, significantly reducing catalyst costs in large-scale applications [2].

Microwave Parameters: Optimization of power levels and temperature control is essential for reproducible results. The rapid heating provided by microwave irradiation enhances reaction kinetics without compromising enzyme activity when temperature is properly controlled [2].

Hydrolysis Catalyst: The batch-dependent activity of cation-exchange resins necessitates preliminary testing of each new resin batch. Amberlite IR120b1 has demonstrated the best performance (74.2% yield) compared to other batches (as low as 3.4% yield) [2]. This variability highlights the importance of catalyst screening during process development.

Analytical Method Validation

Table 3: Analytical Methods for Reaction Monitoring and Product Characterization

| Analytical Technique | Application | Parameters | Expected Results |

|---|---|---|---|

| TLC | Reaction monitoring | Hexane:Ethyl acetate (7:3) | Rf ~0.3 for this compound |

| GC-MS | Yield determination | Appropriate derivatization if needed | Comparison with authentic standards |

| HPLC | Purity assessment | C18 column, UV detection | >99% purity for final product |

| NMR | Structural confirmation | ¹H and ¹³C NMR | Characteristic peaks for this compound |

Troubleshooting Guide

Low Conversion in Step 1: Ensure proper enzyme activity by storing Novozym 435 under recommended conditions. Check water content of substrates, as excessive moisture can affect reaction equilibrium.

Incomplete Hydrolysis in Step 2: Verify the activity of cation-exchange resin through preliminary tests. Consider increasing reaction temperature slightly (up to 90°C) or extending reaction time to 20 minutes.

Product Purity Issues: Implement a recrystallization step using appropriate solvent systems. Consider column chromatography for highest purity requirements, though this reduces overall process greenness.

Conclusion

The detailed solvent-free chemoenzymatic synthesis protocol presented herein enables efficient production of this compound with excellent yields and high purity, suitable for pharmaceutical applications and biological studies. This methodology exemplifies the successful integration of green chemistry principles with practical synthetic efficiency, addressing both environmental concerns and process economics.

The combination of enzyme catalysis with microwave irradiation and solvent-free conditions represents a significant advancement over traditional synthesis methods, offering reduced reaction times, minimized waste generation, and improved selectivity. The two-step process achieves an overall yield of approximately 45% when optimal conditions are maintained in both steps.

Future developments in this area may focus on enzyme engineering to further improve catalytic efficiency, integration of continuous processing techniques, and expansion of this approach to other valuable monoglycerides. The principles demonstrated in this protocol contribute to the growing toolbox of sustainable synthetic methodologies available to researchers and industrial chemists working in pharmaceutical development and specialty chemical production.

References

- 1. This compound (Glyceryl palmitate) | P-glycoprotein Inhibitor [medchemexpress.com]

- 2. (PDF) Chemoenzymatic - solvent of free - synthesis ... 1 monopalmitin [academia.edu]

- 3. - Chemoenzymatic of solvent - free using... synthesis 1 monopalmitin [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS 542-44-9 - Larodan [larodan.com]

Comprehensive Application Notes and Protocols: Crystallization Purification of 1-Monopalmitin for Pharmaceutical Development

Introduction to 1-Monopalmitin and Its Industrial Significance

This compound (1-MP), chemically known as 1-monopalmitoylglycerol, is a monoacylglycerol derivative with significant applications in pharmaceutical, food, and cosmetic industries. This compound exhibits a molecular weight of 330.503 g/mol with a melting point of 75°C and density of 0.969 g/cm³ [1]. As a structured lipid molecule, this compound serves as a precursor for synthesizing symmetrical and unsymmetrical triacylglycerols and demonstrates notable biological activity, including P-glycoprotein inhibition that may enhance drug bioavailability by modulating intestinal absorption [1] [2]. The compound's amphiphilic nature, resulting from its hydrophilic glycerol backbone and hydrophobic fatty acid chain, enables unique interfacial properties that are exploited in emulsion stabilization and drug delivery systems [3].

The pharmaceutical relevance of this compound has driven the development of efficient purification methodologies, with crystallization emerging as a critical technique for obtaining high-purity material suitable for research and development applications. Recent advances have focused on solvent-free synthesis and green chemistry approaches that reduce environmental impact while maintaining high yield and purity standards [4]. These developments address the growing demand for sustainable production methods in lipid chemistry while meeting the stringent quality requirements for pharmaceutical excipients and active ingredients. The following sections provide detailed protocols and analytical methods for the production, purification, and characterization of high-purity this compound suitable for drug development applications.

Synthesis Methods for this compound

Enzymatic Synthesis Approaches

Enzymatic synthesis has emerged as a preferred method for this compound production due to its high regioselectivity, mild reaction conditions, and reduced environmental impact compared to conventional chemical catalysis. The most effective enzymatic approaches utilize immobilized lipases, particularly Novozym 435, which demonstrates exceptional catalytic efficiency and reusability. Two principal enzymatic routes have been optimized for large-scale production: transesterification of vinyl palmitate with glycerol, and chemoenzymatic synthesis involving 1,2-acetonide glycerol (solketal) as a protected glycerol intermediate [4] [2].

The transesterification pathway employs vinyl palmitate as an acyl donor, reacting with glycerol under Novozym 435 catalysis. This method eliminates the need for glycerol pre-treatment or protection, streamlining the production process. The reaction typically proceeds at 60-70°C for 12-24 hours under mild vacuum to remove the vinyl alcohol byproduct, driving the equilibrium toward complete conversion. Alternatively, the chemoenzymatic approach implements a two-step process beginning with enzymatic esterification of palmitic acid with solketal, followed by acid-catalyzed deprotection of the intermediate 1,2-acetonide-3-palmitoyl glycerol. This method benefits from enhanced regiocontrol, preferentially yielding the 1-isomer with minimal formation of diacylglycerol byproducts [4] [2]. Recent advances have incorporated microwave irradiation to accelerate the enzymatic step, reducing reaction time from 24 hours to just 2 hours while maintaining comparable yields [4].

Comparative Analysis of Synthesis Methods

Table 1: Comparison of Synthesis Methods for this compound

| Synthesis Method | Catalyst System | Reaction Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Enzymatic Transesterification | Novozym 435 lipase | 60-70°C, 12-24 h, solvent-free | 74-86% | Simple procedure, no protecting groups required | Requires vinyl esters, potential glycerol separation issues |

| Chemoenzymatic with Microwave | Novozym 435 + cation-exchange resin | Microwave: 2 h, Hydrolysis: 85°C, 15 min | 52% (intermediate), 74-86% (final) | Rapid synthesis, high regioselectivity | Additional deprotection step, specialized equipment needed |

| Conventional Chemoenzymatic | Novozym 435 + Amberlyst-15 | Step 1: 24 h, Step 2: 1-2 h | 70-80% | Scalable, high purity product | Longer reaction time, multiple steps |

| Selective Hydrolysis | Thermomyces lanuginosa lipase | 37°C, 24 h, pH 7.0 | 60-70% for 2-MAG | Direct 2-MAG production, no protection needed | Lower yields, specific to 2-position isomers |